molecular formula C17H20F2N6 B6441327 2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2640878-31-3

2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6441327
CAS No.: 2640878-31-3
M. Wt: 346.4 g/mol
InChI Key: DBPIJJUWQNCZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 2-position with a cyclopropyl group, at the 4-position with a difluoromethyl group, and at the 6-position with a piperazine ring linked to a 4-methylpyrimidin-2-yl moiety. The cyclopropyl group enhances conformational rigidity, while the difluoromethyl group may improve metabolic stability and lipophilicity . The piperazine-pyrimidine linkage is a common pharmacophore in drug design, often contributing to binding affinity and selectivity .

Properties

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N6/c1-11-4-5-20-17(21-11)25-8-6-24(7-9-25)14-10-13(15(18)19)22-16(23-14)12-2-3-12/h4-5,10,12,15H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPIJJUWQNCZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substitution at the Piperazine-Linked Pyrimidine Moiety

Key Analog :

  • 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine Structural Difference: The 4-methylpyrimidin-2-yl group in the target compound is replaced with a 5-fluoropyrimidin-2-yl group.

Pyrimidine Core Modifications

Examples from Neurotensin Receptor Agonist Research :

  • 2-Cyclopropyl-6-methoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrido[3,4-d]pyrimidine
  • 2-Cyclopropyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrido[2,3-d]pyrimidine
    • Structural Differences: These analogs replace the difluoromethyl group with methoxy or fused pyrido-pyrimidine cores.
    • Implications: The methoxy groups may increase polarity, reducing membrane permeability compared to the difluoromethyl-substituted target. The pyrido-pyrimidine scaffold could alter π-π stacking interactions in receptor binding .

Piperazine-Linked Triazine Derivatives

Example: 4-[4-[4-[2-Amino-4-(difluoromethyl)pyrimidin-5-yl]-6-morpholino-1,3,5-triazin-2-yl]piperazin-1-yl]-4-oxobutanamide (WJ111-11)

  • Structural Differences: The pyrimidine core is replaced with a triazine ring, and a morpholino group is introduced.
  • Implications: The triazine core may enhance binding to ATP pockets in kinases, while the morpholino group improves solubility. However, increased molecular weight and complexity could reduce bioavailability compared to the simpler pyrimidine-based target .

Substituent Effects on Pharmacokinetics

  • Cyclopropyl vs. Bulky Alkyl Groups : Cyclopropane’s rigidity may reduce entropic penalties during receptor binding compared to flexible alkyl chains in analogs like 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
  • Difluoromethyl vs.

Table 1: Structural Comparison of Key Analogs

Compound Name Key Substituents Structural Features Potential Advantages/Disadvantages Reference
Target Compound 2-Cyclopropyl, 4-difluoromethyl, 6-(4-methylpyrimidin-2-yl-piperazine) Balanced lipophilicity, conformational rigidity Enhanced metabolic stability, selective binding
2-Cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl] analog 5-Fluoropyrimidin-2-yl Increased electronegativity Improved hydrogen bonding, reduced steric bulk
Neurotensin Receptor Agonist Excluded Analogs Methoxyphenyl, pyrido-pyrimidine core Polar methoxy groups, fused ring system Higher polarity, altered receptor interaction
WJ111-11 (Triazine Derivative) Triazine core, morpholino group ATP-pocket targeting, solubility enhancement Kinase inhibition potential, lower bioavailability
MM0421.03 (Chlorophenyl Substituent) 4-Chlorophenyl-piperazine Aromatic π-stacking, higher molecular weight Metabolic challenges, potential toxicity

Research Findings and Implications

  • Target Compound Advantages :
    • The cyclopropyl group’s rigidity may improve binding entropy, while the difluoromethyl group balances hydrophobicity and metabolic resistance.
    • The 4-methylpyrimidin-2-yl-piperazine moiety likely contributes to selective interactions with receptors or enzymes, avoiding off-target effects seen in methoxyphenyl analogs .
  • Limitations :
    • Compared to triazine derivatives (e.g., WJ111-11), the target compound’s simpler structure may limit potency in kinase inhibition but offers better synthetic accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.